4-Bromo-5-methyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11Br It is a derivative of indene, characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the indene ring
Mechanism of Action
Target of Action
It’s known that indene derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It’s derived from 2’-bromopropiophenone, which is used to synthesize compounds that exhibit muscle relaxing effects .
Biochemical Pathways
Indole derivatives, a related class of compounds, are known to play a significant role in cell biology .
Result of Action
Related compounds synthesized from 2’-bromopropiophenone have been shown to exhibit muscle relaxing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2,3-dihydro-1H-indene typically involves the bromination of 5-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the indene ring can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Major Products
Substitution Reactions: Products include 4-hydroxy-5-methyl-2,3-dihydro-1H-indene, 4-amino-5-methyl-2,3-dihydro-1H-indene, and 4-alkoxy-5-methyl-2,3-dihydro-1H-indene.
Oxidation Reactions: Products include this compound-1-one and this compound-1-carboxylic acid.
Reduction Reactions: Products include 4-bromo-5-methyl-2,3-dihydroindane.
Scientific Research Applications
4-Bromo-5-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Methyl-2,3-dihydro-1H-indene: Similar structure but with the methyl group at the fourth position instead of the fifth.
4-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group, affecting its chemical reactivity and biological activity.
Uniqueness
4-Bromo-5-methyl-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methyl group on the indene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRWYDHESDIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.